molecular formula C14H16N2 B8747989 4-(Quinolin-3-yl)piperidine

4-(Quinolin-3-yl)piperidine

Cat. No. B8747989
M. Wt: 212.29 g/mol
InChI Key: QPKDKINDDXWEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Quinolin-3-yl)piperidine is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Quinolin-3-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Quinolin-3-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Quinolin-3-yl)piperidine

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

3-piperidin-4-ylquinoline

InChI

InChI=1S/C14H16N2/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-4,9-11,15H,5-8H2

InChI Key

QPKDKINDDXWEPS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A catalytic amount of 50% wet 10% palladium on carbon was added to a mixture of tert-butyl 4-(quinolin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (260 mg, 0.84 mmol) in methanol (10 mL). Reaction vessel was placed on a Parr apparatus and charged with 10 psi of hydrogen gas. Reaction shook at room temperature for 4 hours. Mixture was filtered to removed catalyst. Filtrate was concentrated in vacuo. Residue was dissolved in dichloromethane (4 mL). Trifluoroacetic acid (1 mL) was added to the mixture. Reaction stirred at room temperature for 2 hours. Reaction mixture was concentrated in vacuo. Residue was dissolved in dichloromethane (20 mL). Mixture was washed with aqueous sodium bicarbonate (20 mL). Aqueous layer was back extracted with dichloromethane (30 mL). Organic layers were combined, dried (magnesium sulfate), filtered and concentrated in vacuo. Title compound was obtained as yellow oil in 45% yield. MS m/e (M+H)+=213.2.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step Two
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0 (± 1) mol
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catalyst
Reaction Step Two
Quantity
10 mL
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solvent
Reaction Step Two
Yield
45%

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